N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases that involve altered glutamine metabolism.
Mecanismo De Acción
N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide exerts its inhibitory effect on glutaminase by binding to its active site and blocking the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell proliferation. N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has also been found to induce endoplasmic reticulum stress and activate the unfolded protein response, which further contributes to cancer cell death.
Biochemical and Physiological Effects:
N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been found to have both biochemical and physiological effects. Biochemically, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide inhibits the activity of glutaminase and decreases the production of ATP and NADPH. Physiologically, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide induces apoptosis in cancer cells and has been shown to decrease tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. However, one of the limitations of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is its poor solubility in water, which can make it difficult to use in some experiments. In addition, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been found to have off-target effects on other enzymes, such as asparagine synthetase, which can complicate its use in some experiments.
Direcciones Futuras
For the study of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide include the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other cancer drugs.
Métodos De Síntesis
The synthesis method of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 2-amino-4-bromo-thiazole with ethyl 2-bromoacetate to form ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate. This intermediate is then treated with sodium hydride and 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to form N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to decrease cell proliferation and induce apoptosis in cancer cells. N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has also been found to enhance the efficacy of other cancer drugs, such as doxorubicin and cisplatin.
In addition to cancer, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has also been studied in other diseases that involve altered glutamine metabolism, such as epilepsy, neurodegenerative diseases, and metabolic disorders.
Propiedades
Fórmula molecular |
C10H9BrF2N4OS |
---|---|
Peso molecular |
351.17 g/mol |
Nombre IUPAC |
N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C10H9BrF2N4OS/c1-5-2-6(9(12)13)16-17(5)4-8(18)15-10-14-3-7(11)19-10/h2-3,9H,4H2,1H3,(H,14,15,18) |
Clave InChI |
HGTRARQCNQYKHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=C(S2)Br)C(F)F |
SMILES canónico |
CC1=CC(=NN1CC(=O)NC2=NC=C(S2)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.